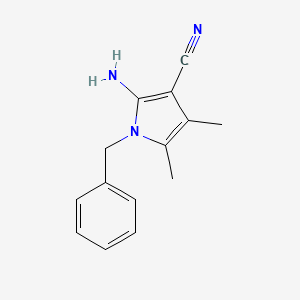

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-benzyl-4,5-dimethylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-11(2)17(14(16)13(10)8-15)9-12-6-4-3-5-7-12/h3-7H,9,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDOFGRDZKVLTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376887 |

Source

|

| Record name | 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55817-72-6 |

Source

|

| Record name | 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides an in-depth exploration of a robust and efficient methodology for the synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a polysubstituted pyrrole with significant potential in medicinal chemistry and materials science. The 2-amino-3-cyanopyrrole scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] This document details a one-pot, four-component reaction strategy, offering a streamlined and atom-economical alternative to traditional multi-step synthetic routes.[4] We will dissect the retrosynthetic logic, provide a detailed experimental protocol, elucidate the underlying reaction mechanism, and discuss critical parameters for process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to constructing this valuable heterocyclic motif.

Introduction: The Significance of the Polysubstituted Pyrrole Core

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core of countless natural products, pharmaceuticals, and functional materials.[1][3] Specifically, the 2-amino-3-cyanopyrrole framework is a highly sought-after scaffold due to its versatile chemical handles and proven biological activities, which include kinase inhibition and antimicrobial effects. The target molecule, this compound, combines this potent core with specific substitutions that can be crucial for modulating pharmacological properties.

Traditional methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch reactions, often lack the efficiency and modularity required for modern chemical libraries.[5] In contrast, multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the construction of complex molecules from simple precursors in a single, convergent step.[4][6] This guide focuses on a four-component reaction that exemplifies the elegance and efficiency of MCRs for generating molecular diversity.[7]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals the most strategic bond disconnections and simplifies the synthetic challenge. The pyrrole ring can be deconstructed into four distinct building blocks, pointing directly to a four-component condensation strategy.

Sources

- 1. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A straightforward one-pot multicomponent synthesis of polysubstituted pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 55817-72-6). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data and presents detailed, field-proven experimental protocols for the determination of key molecular characteristics. Where experimental data is not publicly available, this guide offers robust methodologies to enable researchers to generate high-quality data. The synthesis of accurate physicochemical data is a cornerstone of modern drug discovery, directly influencing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, formulation development, and ultimate clinical success. This guide is structured to provide both foundational knowledge and practical, actionable experimental workflows.

Introduction and Molecular Identity

This compound is a heterocyclic organic compound featuring a substituted pyrrole core. The pyrrole ring system is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific combination of an amino group, a nitrile moiety, a benzyl substituent on the ring nitrogen, and two methyl groups suggests a molecule with potential for diverse chemical interactions, including hydrogen bonding and aromatic interactions. An accurate understanding of its physicochemical properties is the critical first step in evaluating its potential as a drug candidate or a chemical probe.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 55817-72-6[1][2] |

| Molecular Formula | C₁₄H₁₅N₃[1] |

| Molecular Weight | 225.29 g/mol [1][2] |

| Canonical SMILES | CC1=C(C(=C(N1CC2=CC=CC=C2)N)C#N)C |

| InChI Key | RJDOFGRDZKVLTM-UHFFFAOYSA-N[2] |

Physical State and Thermal Properties

The physical state and thermal properties of an active pharmaceutical ingredient (API) are fundamental to its handling, formulation, and stability.

Melting Point

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities, which can depress the melting point.[3]

Experimental Data: The reported melting point for this compound is 152-155 °C .[1][2][4]

Causality Behind Experimental Choice: The melting point is one of the most straightforward and cost-effective methods to initially assess the purity of a synthesized batch of a compound. It provides a quick go/no-go criterion before committing to more complex and expensive analytical techniques.

Experimental Protocol: Melting Point Determination via Capillary Method This protocol outlines the standard procedure using a digital melting point apparatus (e.g., a Mel-Temp).[3][5]

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[6]

-

Load the sample into a capillary tube by pressing the open end into the powder. The sample height should be approximately 2-3 mm.[7]

-

Compact the sample at the sealed bottom of the tube by tapping it on a hard surface or by dropping it through a long glass tube.[5][7]

-

-

Measurement:

-

Rapid Determination (Scout): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an estimated range.[5][7]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Place a new, freshly prepared capillary tube into the apparatus.

-

Set the heating rate to a slow, steady 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Self-Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

A mixed melting point test can confirm identity. Mix the sample with an authentic, known standard. If there is no depression or broadening of the melting point, the compounds are identical.[3]

-

Caption: Workflow for Melting Point Determination.

Boiling Point

Experimental Data: No experimental data for the boiling point of this compound is currently available in the public domain. Given its relatively high molecular weight and melting point, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. Distillation under reduced pressure would likely be required for its purification.

Solubility Profile

Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically assessed in a range of aqueous and organic solvents.

Experimental Data: Specific quantitative solubility data for this compound is not available. Benchchem notes its poor aqueous solubility due to hydrophobic packing.[2]

Causality Behind Experimental Choice: A systematic solubility analysis across different pH values and in relevant organic solvents is essential. This data informs pre-formulation studies, predicts dissolution behavior in the gastrointestinal tract, and aids in the selection of appropriate solvents for analytical method development and synthetic workups. The use of aqueous acidic and basic solutions helps to identify ionizable functional groups.[8][9]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classify the solubility of the compound.[8][10][11]

-

Solvent Selection: Prepare a panel of solvents including Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a representative organic solvent like ethanol or DMSO.

-

Procedure:

-

Add approximately 10-20 mg of the compound to a small test tube.

-

Add 1 mL of the selected solvent in portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously agitate the mixture for at least 30 seconds.

-

Visually inspect for dissolution. Classify as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

-

Insoluble: No apparent change in the amount of solid.

-

-

-

Interpretation and Self-Validation:

-

Water: Solubility in water suggests a low molecular weight or the presence of multiple polar, hydrogen-bonding groups.

-

5% HCl: Solubility indicates the presence of a basic functional group, such as the amino group, which is protonated to form a water-soluble hydrochloride salt.

-

5% NaOH: Solubility indicates an acidic proton. The amino group is unlikely to be deprotonated, but this test is standard.

-

5% NaHCO₃: This is a weaker base than NaOH. Solubility here would suggest a relatively strong acid (e.g., a carboxylic acid), which is not present in this molecule.[10] In this case, insolubility is expected.

-

The combination of these tests provides a validated profile of the compound's acid-base properties.

-

Caption: Systematic Workflow for Solubility Testing.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. It is a critical determinant of a drug's behavior in physiological environments. For this compound, the primary basic center is the 2-amino group.

Experimental Data: No experimental pKa data is currently available for this compound.

Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and standard method for pKa determination.[12][13] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point where pH equals pKa.[14] This method is robust and provides high-quality data essential for predicting ionization state in the body.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the basic pKa (pKb conjugate acid).[12][13][15][16]

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

-

Accurately prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often with a co-solvent like methanol if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

-

Titration:

-

Place a known volume of the compound's solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the acid titrant in small, precise increments (e.g., 0.05 or 0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

-

Self-Validation:

-

The sharpness of the inflection point on the titration curve is an indicator of the accuracy of the measurement.

-

Running a blank titration (without the compound) can help correct for any effects of the solvent system.

-

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, profoundly affects its ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Data: No experimental LogP or LogD data is currently available for this compound.

Causality Behind Experimental Choice: The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[17] It provides a reliable and thermodynamically relevant value. For ionizable compounds, determining the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant for predicting in vivo behavior.[][19]

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol follows the classical shake-flask procedure.[17][][19][20]

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 ratio).

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.

-

Allow the phases to fully separate. Centrifugation may be required to break up any emulsions.

-

-

Quantification:

-

Carefully sample an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, typically UV-Vis spectroscopy or HPLC, against a standard curve.

-

-

Calculation:

-

The partition coefficient (P) is calculated as:

-

P = [Concentration]octanol / [Concentration]water

-

-

The LogP is then calculated as:

-

LogP = log₁₀(P)

-

-

-

Self-Validation:

-

Perform the experiment starting with the compound dissolved in the aqueous phase as well to ensure the same equilibrium is reached from both directions.

-

Analyze multiple concentrations to ensure the LogP value is independent of concentration.

-

Spectroscopic Properties

Spectroscopic data provides direct evidence of a molecule's structure and is the definitive method for structural confirmation.

Experimental Data: No published NMR, IR, or mass spectrometry data for this compound is currently available.

Causality Behind Experimental Choice: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is the standard for unambiguous structure elucidation in organic chemistry.[21] ¹H NMR provides information on the number and connectivity of protons, ¹³C NMR shows the carbon skeleton, and Mass Spectrometry confirms the molecular weight and elemental composition.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines the general steps for preparing a sample for NMR analysis.[22][23][24]

-

Sample Preparation:

-

For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[22]

-

For a ¹³C NMR spectrum, a more concentrated sample (50-100 mg) is typically required.[22]

-

Ensure the solid is fully dissolved. If necessary, use a vortex mixer or gentle warming. Filter the solution if any particulate matter is present.[22]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Spectrometer Setup and Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, a standard acquisition involves a short pulse and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a longer acquisition time and relaxation delay may be needed, especially to observe quaternary carbons. A standard experiment uses proton decoupling to produce a spectrum with single lines for each unique carbon.[24]

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the full structure.[25]

-

Caption: General Workflow for NMR Spectroscopy.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided a comprehensive set of validated, step-by-step protocols for the experimental determination of its key properties. While a melting point has been reported, a full experimental characterization of its solubility, pKa, lipophilicity, and spectroscopic profile is essential for any further investigation into its potential applications in drug discovery and development. The methodologies and workflows presented herein provide a robust framework for researchers to generate the high-quality, reliable data required for informed decision-making in their scientific endeavors.

References

-

ChemWhat. (n.d.). This compound CAS#: 55817-72-6. Retrieved January 17, 2026, from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved January 17, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 17, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 17, 2026, from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? YouTube. Retrieved January 17, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 17, 2026, from [Link]

-

Unknown. (n.d.). Classification of organic compounds by solubility. Retrieved January 17, 2026, from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved January 17, 2026, from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 17, 2026, from [Link]

-

Unknown. (n.d.). Experiment 1 - Melting Points. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved January 17, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Shake flask lipophilicity determination method. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved January 17, 2026, from [Link]

-

Unknown. (n.d.). Experiment 1: Melting Point. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 17, 2026, from [Link]

-

Organic Letters. (2021, April 30). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved January 17, 2026, from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. Retrieved January 17, 2026, from [Link]

-

Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

-

AccelaChem. (n.d.). 55817-72-6,this compound. Retrieved January 17, 2026, from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

PubMed. (2017, September 8). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

-

Unknown. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Retrieved January 17, 2026, from [Link]

-

University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. Retrieved January 17, 2026, from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. This compound | 55817-72-6 [sigmaaldrich.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. jove.com [jove.com]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. rsc.org [rsc.org]

- 24. sc.edu [sc.edu]

- 25. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical strategy, offering a self-validating workflow that ensures the unambiguous determination of the molecular structure. We will explore a multi-technique approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Introduction: The Significance of Structural Confirmation

The 2-aminopyrrole-3-carbonitrile scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The precise arrangement of substituents on the pyrrole ring is critical to a compound's pharmacological profile. Therefore, the unequivocal confirmation of the structure of a newly synthesized derivative, such as this compound (CAS 55817-72-6), is a foundational step in any research and development endeavor. This guide will walk through the logical progression of experiments and data interpretation required to achieve this.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a high-confidence assignment.

Caption: A logical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

The initial and most fundamental question in structure elucidation is the molecular weight and, by extension, the molecular formula of the compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for ESI-MS analysis involves dissolving the purified compound in a suitable solvent and introducing it into the mass spectrometer.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of an organic solvent such as methanol, acetonitrile, or a mixture thereof. Further dilute this stock solution to a final concentration of about 10 µg/mL.[2] The use of volatile solvents is crucial for effective electrospray ionization.[3]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of the amino group makes the molecule readily protonated. The data should be collected over a mass range that encompasses the expected molecular weight of the target compound (C15H17N3, MW = 239.32).

Data Interpretation

The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]+.

| Parameter | Expected Value for C15H17N3 |

| Molecular Formula | C15H17N3 |

| Exact Mass | 239.1422 |

| [M+H]+ (calculated) | 240.1495 |

The experimentally determined mass of the [M+H]+ ion should be within a few parts per million (ppm) of the calculated value to confidently assign the molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm-1. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.[4]

Data Interpretation

The IR spectrum will provide characteristic absorption bands that confirm the presence of key functional groups in the target molecule.

| Functional Group | Expected Wavenumber (cm-1) | Rationale |

| N-H stretch (amino) | 3400-3250 (two bands) | The primary amine will show symmetric and asymmetric stretching vibrations. |

| C-H stretch (aromatic) | 3100-3000 | Characteristic of the C-H bonds in the benzyl group. |

| C-H stretch (aliphatic) | 3000-2850 | Arising from the methyl and benzyl CH2 groups. |

| C≡N stretch (nitrile) | 2260-2220 | A sharp and intense band characteristic of the nitrile group. |

| C=C stretch (aromatic) | 1600-1450 | Multiple bands corresponding to the vibrations of the pyrrole and benzene rings. |

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular structure piece by piece.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

1D NMR Acquisition: Acquire a standard ¹H NMR spectrum and a ¹³C{¹H} NMR spectrum.

-

2D NMR Acquisition: Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings).

-

A general workflow for acquiring 2D NMR spectra involves setting up the experiment based on the 1D proton spectrum to define the spectral width and transmitter offset.[5][6]

Caption: Workflow for NMR data acquisition and analysis.

Data Interpretation

¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling to neighboring protons).

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Benzyl (aromatic) | ~7.2-7.4 | Multiplet | 5H |

| Benzyl (CH2) | ~5.0-5.2 | Singlet | 2H |

| Amino (NH2) | ~4.5-5.5 | Broad Singlet | 2H |

| Methyl (C4-CH3) | ~2.1-2.3 | Singlet | 3H |

| Methyl (C5-CH3) | ~1.9-2.1 | Singlet | 3H |

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments.

| Carbons | Expected Chemical Shift (ppm) |

| Benzyl (aromatic) | ~127-138 |

| Pyrrole (C2, C5) | ~140-150 |

| Pyrrole (C3, C4) | ~100-120 |

| Nitrile (CN) | ~115-120 |

| Benzyl (CH2) | ~45-50 |

| Methyls (CH3) | ~10-15 |

2D NMR:

-

HSQC: This experiment will correlate each proton signal to its directly attached carbon. For example, the singlet at ~5.1 ppm will correlate with the carbon signal at ~48 ppm, confirming the assignment of the benzyl CH2 group.

-

HMBC: This is the key experiment for assembling the fragments. Long-range correlations will establish the connectivity between different parts of the molecule. For instance, the protons of the benzyl CH2 group should show correlations to the C2 and C5 carbons of the pyrrole ring, confirming the N-benzyl substitution. The methyl protons should show correlations to the C4 and C5 carbons, confirming their positions.

X-Ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides a very high level of confidence in the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[7][8][9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates.[10]

Data Interpretation

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data provides irrefutable confirmation of the connectivity and stereochemistry of the molecule.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—from determining the molecular formula by HRMS, identifying functional groups with IR, mapping the connectivity with a suite of 1D and 2D NMR experiments, and finally, obtaining definitive proof with X-ray crystallography—researchers can achieve an unambiguous and self-validating characterization of this and other novel chemical entities. This rigorous approach is fundamental to ensuring the scientific integrity of subsequent research and development activities.

References

-

How to Solve Single Crystal XRD Structure. (2019). YouTube. [Link]

-

2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]

-

ExperimentNMR2D Documentation. (2025). Emerald Cloud Lab. [Link]

-

Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). University of Missouri-St. Louis. [Link]

-

Single-crystal X-ray Diffraction (Part 1). (2019). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). CD Bioparticles. [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. [Link]

-

Single-Crystal X-Ray Diffraction Overview. (n.d.). Scribd. [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters. [Link]

-

2D NMR FOR THE CHEMIST. (n.d.). University of California, Irvine. [Link]

-

2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. (2025). Chemical Synthesis Database. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Connecticut. [Link]

-

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. [Link]

-

A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). Royal Society of Chemistry. [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank. [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Communications. [Link]

-

FTIR spectrum of synthesized PPy and Pyr. (n.d.). ResearchGate. [Link]

-

Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers University. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Center for Biotechnology Information. [Link]

-

Practical Approaches to the ESI-MS Analysis of Catalytic Reactions. (2014). ResearchGate. [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-portal.org. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). METU OpenCourseWare. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. [Link]

-

Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26... (n.d.). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Rutgers_MS_Home [react.rutgers.edu]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ulethbridge.ca [ulethbridge.ca]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fiveable.me [fiveable.me]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Introduction

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical overview of the spectroscopic characterization of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document serves as both a predictive guide and a methodological framework for its analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features based on the compound's molecular architecture. Furthermore, we will provide robust, field-proven protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound incorporates several key functional groups and structural motifs that will dictate its spectroscopic fingerprint:

-

A highly substituted pyrrole ring: An aromatic five-membered nitrogen-containing heterocycle.

-

An amino group (-NH₂) at the C2 position: This electron-donating group will significantly influence the electron density of the pyrrole ring.

-

A benzyl group (-CH₂Ph) at the N1 position: This group will introduce characteristic aromatic and aliphatic proton and carbon signals.

-

Two methyl groups (-CH₃) at the C4 and C5 positions: These will give rise to distinct aliphatic signals.

-

A carbonitrile group (-C≡N) at the C3 position: This electron-withdrawing group possesses a characteristic IR stretching frequency.

Understanding the interplay of these substituents is crucial for the accurate interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Benzyl -CH ₂- | ~5.0 - 5.5 | Singlet (s) | 2H | The methylene protons are adjacent to the nitrogen of the pyrrole ring and the phenyl group, leading to a downfield shift. |

| Phenyl -C₆H ₅ | ~7.2 - 7.4 | Multiplet (m) | 5H | Protons of the phenyl ring will appear in the typical aromatic region. |

| Amino -NH ₂ | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| C4-CH ₃ | ~2.0 - 2.3 | Singlet (s) | 3H | Methyl group attached to the pyrrole ring. |

| C5-CH ₃ | ~1.8 - 2.1 | Singlet (s) | 3H | This methyl group is expected to be slightly upfield compared to the C4-methyl due to the influence of the adjacent amino group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Benzyl -C H₂- | ~45 - 55 | Aliphatic carbon attached to nitrogen and a phenyl group. |

| Phenyl C -H | ~127 - 129 | Aromatic carbons of the benzyl group. |

| Phenyl C -ipso | ~135 - 140 | The carbon of the phenyl ring attached to the methylene group. |

| Pyrrole C 2 | ~145 - 155 | Carbon bearing the amino group, shifted downfield. |

| Pyrrole C 3 | ~90 - 100 | Carbon attached to the nitrile group. |

| Pyrrole C 4 | ~115 - 125 | Substituted pyrrole ring carbon. |

| Pyrrole C 5 | ~120 - 130 | Substituted pyrrole ring carbon. |

| C ≡N | ~115 - 125 | Nitrile carbon, typically appearing in this region. |

| C4-C H₃ | ~10 - 15 | Aliphatic methyl carbon. |

| C5-C H₃ | ~10 - 15 | Aliphatic methyl carbon. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1][2]

1. Sample Preparation:

- Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Ensure the sample is fully dissolved; sonication may be used if necessary.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, automated shimming routines are sufficient.

3. Data Acquisition Parameters (for a 400 MHz spectrometer):

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show several characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400 - 3200 | N-H (Amino) | Symmetric & Asymmetric Stretching | Medium |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 2980 - 2850 | C-H (Aliphatic) | Stretching | Medium |

| 2260 - 2200 | C≡N (Nitrile) | Stretching | Medium to Strong, Sharp |

| 1650 - 1550 | C=C (Pyrrole Ring) | Stretching | Medium |

| 1500 - 1400 | C=C (Aromatic Ring) | Stretching | Medium |

| Below 1500 | Fingerprint Region | C-N, C-C stretching, C-H bending | Complex |

The presence of a sharp, strong peak around 2230 cm⁻¹ will be a key diagnostic feature for the nitrile group.[3][4][5] The N-H stretching of the primary amine will likely appear as a doublet in the 3400-3200 cm⁻¹ region.[4]

Experimental Protocol: FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[6]

1. Instrument Preparation:

- Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Application:

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

3. Spectrum Acquisition:

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

4. Data Analysis:

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

- Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[7][8][9]

Predicted Mass Spectrum (ESI-MS)

-

Molecular Ion Peak: The most important signal will be the protonated molecule, [M+H]⁺. For C₁₉H₁₉N₃, the calculated monoisotopic mass is 289.1579 g/mol . Therefore, a prominent peak is expected at m/z 290.1657.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragmentation pathways include:

-

Loss of the benzyl group: Cleavage of the N-CH₂Ph bond could result in a fragment at m/z 199.

-

Loss of a methyl group: A fragment corresponding to [M+H - CH₃]⁺ at m/z 275.

-

Formation of the benzyl cation: A peak at m/z 91 corresponding to the [C₇H₇]⁺ ion is a common feature for benzyl-containing compounds.

-

Experimental Protocol: ESI-MS Data Acquisition

1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

2. Instrument Setup and Infusion:

- The sample solution is typically introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

3. ESI Source Parameters:

- Capillary Voltage: +3 to +5 kV (for positive ion mode)

- Drying Gas (N₂): Flow rate and temperature should be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.

- Nebulizing Gas (N₂): Pressure should be adjusted to maintain a stable spray.

4. Mass Analyzer Settings:

- Acquire the spectrum in positive ion mode.

- Scan over a mass range that includes the expected molecular ion, for example, m/z 50-500.

5. Data Analysis:

- Identify the molecular ion peak [M+H]⁺.

- Analyze the isotopic pattern to confirm the elemental composition.

- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Visualization of Workflows

General Spectroscopic Analysis Workflow

Caption: Step-by-step NMR data acquisition process.

Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive predictive framework for the expected spectroscopic data and detailed, actionable protocols for their acquisition. By understanding the influence of each substituent on the overall spectroscopic fingerprint and adhering to rigorous experimental procedures, researchers can confidently characterize this and other novel pyrrole derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available from: [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available from: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

-

Stenutz, R. NMR chemical shift prediction of pyrroles. Available from: [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available from: [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Available from: [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

-

LC-MS. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]

-

Unknown. Electrospray Ionization (ESI). Available from: [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F. K., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available from: [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

-

White Bear Photonics. (2025). Demystifying FTIR: A Practical Guide for New Users. Available from: [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Available from: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

-

Unknown. Sample preparation for FT-IR. Available from: [Link]

-

Rocky Mountain Labs. (2026). How to Perform FTIR Analysis Step by Step. Available from: [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. Available from: [Link]

-

Unknown. Basic 1h And 13c Nmr Spectroscopy. Available from: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

-

Unknown. 13-C NMR Protocol for beginners AV-400. Available from: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

-

tsajed. (n.d.). nmr-pred: Prediction of NMR Spectra from Structure. GitHub. Available from: [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Available from: [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. sc.edu [sc.edu]

- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of pyrrole derivatives, 2-amino-3-carbonitrile pyrroles have emerged as a particularly promising class of compounds. Their unique electronic and structural features make them versatile intermediates and pharmacophores in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile .

This document will delve into the chemical identity, plausible synthetic routes, predicted spectral characteristics, and, most importantly, the significant potential of this molecule and its analogs in the realm of drug discovery, with a focus on its role as an inhibitor of clinically relevant enzymes.

Chemical Identity and Properties

CAS Number: 55817-72-6[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₃ | [2] |

| Molecular Weight | 225.29 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=C(C(=C(N1CC2=CC=CC=C2)N)C#N)C | ChemDraw Prediction |

| InChI Key | Predicted: YWJAGBBYHXJTCB-UHFFFAOYSA-N | ChemDraw Prediction |

| Appearance | Predicted: Off-white to yellow solid | Based on Analogs[5] |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of similar compounds |

Proposed Synthetic Pathways

Conceptual Synthetic Approach: A Multi-Component Thorpe-Ziegler Condensation

The core of this proposed synthesis is the Thorpe-Ziegler reaction, a powerful tool for the formation of 2-aminopyrrole-3-carbonitriles. This reaction involves the base-catalyzed condensation of an α-amino nitrile with a ketone.

Plausible Precursors:

-

N-benzylaminoacetonitrile: This would provide the N-benzyl group and the C2-amino functionality.

-

3-Methyl-2-butanone: This ketone would provide the 4,5-dimethyl substitution pattern on the pyrrole ring.

-

Malononitrile: As the source of the 3-carbonitrile group.

Reaction Causality: The reaction is initiated by the deprotonation of the α-carbon of N-benzylaminoacetonitrile by a suitable base, forming a carbanion. This nucleophile then attacks the carbonyl carbon of 3-methyl-2-butanone. Subsequent intramolecular cyclization, driven by the attack of the nitrogen on one of the nitrile groups from malononitrile (or a related intermediate), followed by dehydration, would lead to the formation of the aromatic pyrrole ring. The choice of base and solvent is critical to control the reaction rate and minimize side products. A non-nucleophilic base such as sodium ethoxide or a stronger base like sodium hydride in an aprotic solvent like THF or ethanol would be appropriate.

Experimental Protocol (Hypothesized)

Caution: This is a proposed protocol based on similar reactions and should be optimized and performed with all necessary safety precautions by trained chemists.

-

Preparation of N-benzylaminoacetonitrile: To a solution of benzylamine (1.0 eq) in a suitable solvent such as methanol, add glycolonitrile (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude α-amino nitrile, which can be used in the next step without further purification.

-

Thorpe-Ziegler Cyclization:

-

To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add N-benzylaminoacetonitrile (1.0 eq) and 3-methyl-2-butanone (1.1 eq).

-

To this mixture, add malononitrile (1.0 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the target compound.

-

Caption: Proposed mechanism of MBL inhibition by the target compound.

Kinase Inhibition: Avenues in Oncology and Inflammation

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from 2-aminopyrrole-3-carbonitrile precursors, is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. [4][6][7][8] The 2-aminopyrrole-3-carbonitrile core itself can serve as a starting point for the development of both ATP-competitive and potentially allosteric kinase inhibitors. [6][9]The amino and nitrile groups provide key hydrogen bonding interactions within the kinase active site.

Potential Kinase Targets:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, Src) - Crucial in cancer cell proliferation and angiogenesis. [10]* Serine/Threonine Kinases: (e.g., CDKs, MAPKs) - Involved in cell cycle regulation and signaling cascades.

Caption: Potential modes of kinase inhibition by the target compound.

Conclusion and Future Directions

This compound represents a synthetically accessible and highly versatile scaffold with significant potential in drug discovery. While further experimental validation of its synthesis and biological activity is required, the existing literature on analogous compounds strongly suggests its promise as a lead structure for the development of novel metallo-β-lactamase inhibitors and kinase inhibitors. Future research should focus on the development and optimization of a robust synthetic protocol, full spectral and structural characterization, and comprehensive biological evaluation against a panel of relevant MBLs and kinases. The insights gained from such studies will undoubtedly contribute to the advancement of new therapies for infectious diseases and cancer.

References

-

Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. (2021). ACS Infectious Diseases. [Link]

-

Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. (2021). Journal of Medicinal Chemistry. [Link]

-

A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). The Journal of Organic Chemistry. [Link]

-

A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). The Journal of Organic Chemistry. [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters. [Link]

-

Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance. (2024). Biophysical Chemistry. [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry. [Link]

-

A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (2018). Organic & Biomolecular Chemistry. [Link]

-

55817-72-6,this compound. AccelaChem. [Link]

-

Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. (2020). Biomolecules. [Link]

-

929000-42-0,8-chloro-3-methyl-t[11][12][13]riazolo[4,3-a]pyridine. AccelaChem. [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank. [Link]

-

2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. Chemical Synthesis Database. [Link]

-

The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. (2016). Trends in Pharmacological Sciences. [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). Molecules. [Link]

-

Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition. (2021). ChemMedChem. [Link]

-

Approaches to the synthesis of α‐amino nitrile derivatives. ResearchGate. [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). ResearchGate. [Link]

- Synthesis process of 2-amino-3-cyano pyrrole derivatives. (2014).

-

This compound CAS#: 55817-72-6. ChemWhat. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

Allosteric small-molecule kinase inhibitors. (2016). Pharmacology & Therapeutics. [Link]

-

KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. [Link]

-

Allosteric regulation and inhibition of protein kinases. (2015). Nature Reviews Molecular Cell Biology. [Link]

-

2-Amino-1H-pyrrole-3-carbonitrile. PubChem. [Link]

-

Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. [Link]

-

Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. [Link]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). Journal of Medicinal Chemistry. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy. [Link]

-

Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile. PubChem. [Link]

Sources

- 1. This compound | CAS: 55817-72-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 55817-72-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 929000-42-0,8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. rsc.org [rsc.org]

- 6. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Investigating the Biological Activity of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive framework for the investigation of a novel, substituted pyrrole, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. While direct biological data for this specific molecule is not yet prevalent in public literature, this document synthesizes information from structurally related analogues to propose a robust, multi-pronged research plan for its evaluation. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for antimicrobial and anticancer screening, and present a clear methodology for data interpretation and presentation. This guide is intended to serve as a foundational document for researchers seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Pyrrole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and the pyrrole ring system is a recurring feature in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutic agents. The literature is replete with examples of pyrrole derivatives demonstrating significant antibacterial, antifungal, and anticancer activities.[2][3]

The subject of this guide, this compound, possesses several key structural features that suggest a high potential for biological activity:

-

A Substituted Pyrrole Core: The highly substituted nature of the pyrrole ring can enhance target specificity and modulate pharmacokinetic properties.

-

The 2-amino Group: This functional group can act as a key hydrogen bond donor, crucial for interacting with biological targets.

-

The 3-carbonitrile Moiety: The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, and is found in numerous approved drugs.[4]

-

The N-benzyl and 4,5-dimethyl Groups: These substituents contribute to the overall lipophilicity and steric profile of the molecule, which can influence its membrane permeability and target binding affinity.

A structurally related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has been identified as a promising broad-spectrum metallo-β-lactamase (MBL) inhibitor.[5][6] MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics in bacteria. This finding provides a strong rationale for investigating the antibacterial potential of our target compound, with a potential mechanism of action already highlighted.

Proposed Research Plan: A Two-Pronged Approach

Given the known activities of related pyrrole derivatives, we propose a systematic evaluation of this compound focusing on two primary areas: antimicrobial and anticancer activity.

Antimicrobial Activity Screening

The primary objective is to determine if the compound exhibits activity against a panel of clinically relevant bacterial and fungal strains. A logical workflow for this investigation is presented below.

Caption: Workflow for antimicrobial evaluation.

This method will provide a quantitative measure of the compound's potency.[7]

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

-

Anticancer Activity Screening (In Vitro Cytotoxicity)

The evaluation of a compound's cytotoxic potential against cancer cell lines is a critical first step in anticancer drug discovery.[8]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 2. Antimicrobial Evaluation of Novel Pyrrole, Pyrazole, Pyrimidine and Pyrrolo [2, 3-d]-Pyrimidine Derivatives Brearing Sulfonamide Moiety | Semantic Scholar [semanticscholar.org]

- 3. scialert.net [scialert.net]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mjpms.in [mjpms.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Investigating the Therapeutic Potential of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Abstract

The pyrrole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The specific compound, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, belongs to a class of substituted pyrroles with significant, yet largely uncharacterized, therapeutic potential. While direct biological targets for this exact molecule are not extensively documented in publicly available literature, a detailed analysis of its structural analogs provides a compelling, rational basis for a targeted investigation. This guide presents a strategic framework for the systematic identification and validation of its potential therapeutic targets, drawing insights from established activities of closely related compounds. We hypothesize that primary activities may be found in antimicrobial resistance, oncology, and inflammatory diseases. This document provides field-proven experimental workflows, from broad-based screening to specific mechanism-of-action studies, designed to de-orphanize this compound and pave the way for its potential development as a novel therapeutic agent.

The Pyrrole-3-Carbonitrile Scaffold: A Foundation for Pharmacological Activity

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the pyrrole ring system being particularly prominent.[3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to serve as a versatile pharmacophore. Marketed drugs incorporating a pyrrole moiety span a wide range of therapeutic areas, including the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib, used in cancer therapy.[1][4]

The subject of this guide, this compound, possesses several key structural features that suggest a high potential for specific biological interactions:

-

2-Amino Group: Acts as a crucial hydrogen bond donor, often interacting with key residues in enzyme active sites or receptor binding pockets.

-

3-Carbonitrile Group: A strong electron-withdrawing group and potential hydrogen bond acceptor that is critical for the activity of many enzyme inhibitors.

-

N-Benzyl Group: A bulky, hydrophobic moiety that can drive binding through van der Waals and hydrophobic interactions, often providing selectivity for a specific target.

-

4,5-Dimethyl Substitution: Compared to analogs with larger phenyl groups, these smaller methyl groups will alter the compound's steric profile and solubility, potentially fine-tuning its selectivity and pharmacokinetic properties.